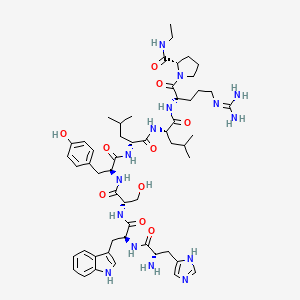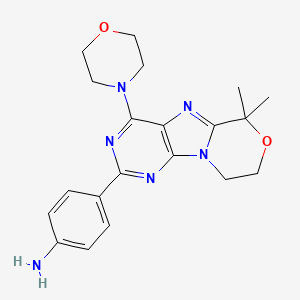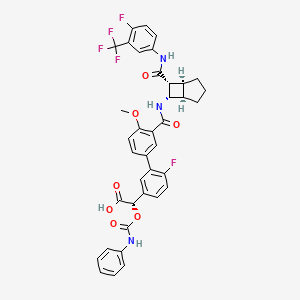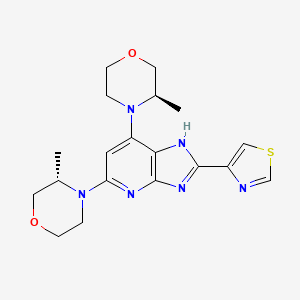
mTOR inhibitor-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mTOR inhibitor-12 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: mTOR inhibitor-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products may include various derivatives and analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
mTOR inhibitor-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Industry: Utilized in drug development and pharmaceutical research to design and optimize new mTOR inhibitors.
Wirkmechanismus
mTOR inhibitor-12 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in protein synthesis, cell growth, and survival. The inhibition of mTOR activity results in reduced cell proliferation and increased autophagy, making it a valuable therapeutic target .
Vergleich Mit ähnlichen Verbindungen
Rapamycin: A well-known mTOR inhibitor that binds to the FKBP12 protein and inhibits mTORC1.
Temsirolimus: A derivative of rapamycin used in cancer therapy.
Everolimus: Another rapamycin derivative with similar mechanisms of action.
Uniqueness of mTOR Inhibitor-12: this compound is unique in its specific binding affinity and selectivity for mTOR complexes. It may offer advantages in terms of potency, efficacy, and reduced side effects compared to other mTOR inhibitors. Its unique chemical structure and properties make it a valuable addition to the arsenal of mTOR-targeting compounds .
Eigenschaften
Molekularformel |
C19H24N6O2S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1,3-thiazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]morpholine |
InChI |
InChI=1S/C19H24N6O2S/c1-12-8-26-5-3-24(12)15-7-16(25-4-6-27-9-13(25)2)21-19-17(15)22-18(23-19)14-10-28-11-20-14/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22,23)/t12-,13+/m1/s1 |
InChI-Schlüssel |
XLXQKEUHDQPNSX-OLZOCXBDSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOC[C@@H]5C |
Kanonische SMILES |
CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOCC5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


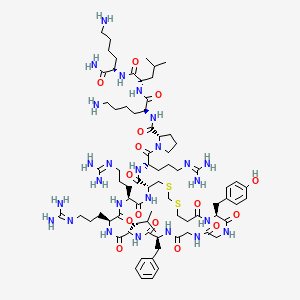
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
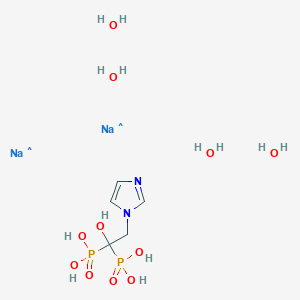
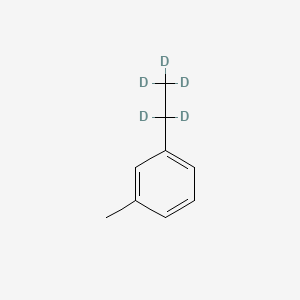
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

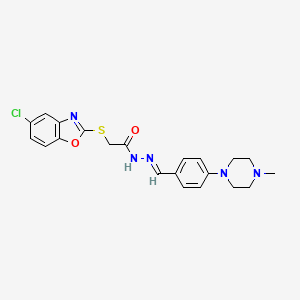
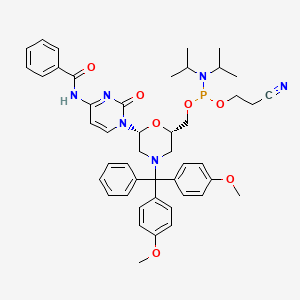
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
